Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-
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Overview
Description
Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is a complex organic compound with a unique structure that includes a propanamide backbone, a phenoxy group, and a benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a suitable alkylating agent to introduce the tert-butyl group.
Introduction of the Benzothiazolyl Group: This step involves the reaction of a suitable benzothiazole derivative with the intermediate formed in the previous step.
Formation of the Propanamide Backbone: This step involves the reaction of the intermediate with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and benzothiazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- include:
Propargite: A compound with a similar phenoxy group but different functional groups and applications.
Propanamide, N-(1,1-dimethylethyl)-2,2-dimethyl-: A compound with a similar propanamide backbone but different substituents.
Uniqueness
The uniqueness of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1018047-70-5 |
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Molecular Formula |
C20H21FN2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H21FN2O2S/c1-12(25-14-10-8-13(9-11-14)20(2,3)4)18(24)23-19-22-17-15(21)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,22,23,24) |
InChI Key |
WAMZSOOKUNFIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(C=CC=C2S1)F)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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